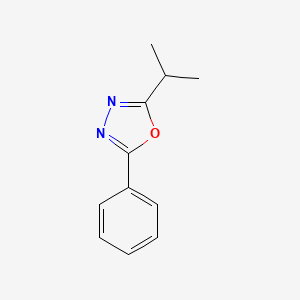

2-Phenyl-5-(propan-2-yl)-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-5-propan-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8(2)10-12-13-11(14-10)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIGHZUAXGVJSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,3,4 Oxadiazole Derivatives

Established Synthetic Pathways for the 1,3,4-Oxadiazole (B1194373) Ring System

The construction of the 1,3,4-oxadiazole core has been a subject of extensive research, leading to the development of several reliable synthetic routes. These classical methods typically involve the formation of a key intermediate followed by a cyclization step.

Cyclodehydration Reactions of Diacylhydrazines

One of the most fundamental and widely employed methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. This approach involves two main steps: the acylation of a hydrazide to form the diacylhydrazine intermediate, followed by the removal of a water molecule to facilitate ring closure.

The synthesis of 2-Phenyl-5-(propan-2-yl)-1,3,4-oxadiazole via this pathway would commence with the reaction of benzhydrazide with an isobutyrylating agent, such as isobutyryl chloride or isobutyric anhydride, to form the precursor N-benzoyl-N'-isobutyrylhydrazine. The subsequent cyclodehydration of this intermediate is the critical step and can be achieved using a variety of dehydrating agents. Common reagents for this transformation are listed in the table below.

| Dehydrating Agent | Typical Reaction Conditions | Reference |

| Phosphorus Oxychloride (POCl₃) | Reflux, often without solvent | eurekaselect.comnih.gov |

| Thionyl Chloride (SOCl₂) | Reflux in an inert solvent | |

| Sulfuric Acid (H₂SO₄) | Heating | |

| Polyphosphoric Acid (PPA) | High temperature | |

| Triphenylphosphine (PPh₃) in combination with a halogen source | Mild conditions |

Condensation Reactions Involving Acid Hydrazides with Carboxylic Acid Derivatives

A more direct approach to the 1,3,4-oxadiazole ring system involves the one-pot condensation of an acid hydrazide with a carboxylic acid or its derivative. For the synthesis of this compound, this would entail the reaction of benzhydrazide with isobutyric acid or one of its activated forms.

This condensation-cyclization cascade is typically promoted by coupling agents that activate the carboxylic acid, facilitating the initial N-acylation of the hydrazide, which is then followed by in-situ cyclodehydration. A variety of modern coupling reagents, commonly used in peptide synthesis, have been adapted for this purpose.

| Coupling Agent | Description |

| Carbodiimides (e.g., DCC, EDC) | Facilitate the formation of an active ester intermediate. |

| HATU, HBTU, PyBOP | Uronium/phosphonium-based reagents that are highly efficient. |

| T3P® (Propylphosphonic Anhydride) | A mild and effective water scavenger. |

This method offers the advantage of a one-pot procedure, which can be more efficient and generate less waste compared to the stepwise cyclodehydration of isolated diacylhydrazines. The reaction of benzhydrazide with isobutyric acid in the presence of a suitable coupling and dehydrating agent would directly yield this compound.

Oxidative Cyclization Protocols for N-Acylhydrazones

An alternative and widely used strategy for the synthesis of 1,3,4-oxadiazoles is the oxidative cyclization of N-acylhydrazones. This method involves the initial condensation of an acid hydrazide with an aldehyde to form an N-acylhydrazone, which is then subjected to an oxidizing agent to induce ring closure.

To synthesize this compound using this route, benzhydrazide would be condensed with isobutyraldehyde to form the corresponding N'-isobutyrylidenebenzohydrazide. The subsequent oxidative cyclization of this hydrazone is the key step, and a diverse range of oxidants have been successfully employed for this transformation.

| Oxidizing Agent | Typical Reaction Conditions |

| Iodine (I₂) | Often used with a base such as potassium carbonate, can be performed under transition-metal-free conditions. wjarr.comorganic-chemistry.org |

| (Diacetoxyiodo)benzene (DIB) | A hypervalent iodine reagent that promotes mild oxidation. |

| N-Bromosuccinimide (NBS) | A common and effective oxidizing agent. |

| Chloramine-T | Can be used under both conventional heating and microwave irradiation. researchgate.net |

| Iron(III) Chloride (FeCl₃) | A transition-metal-based oxidant. acs.org |

This method is particularly versatile as it allows for the introduction of a wide variety of substituents on the oxadiazole ring by simply changing the aldehyde component.

Innovations in 1,3,4-Oxadiazole Synthesis: Green and Efficient Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methodologies. This trend has also impacted the synthesis of 1,3,4-oxadiazole derivatives, leading to the emergence of green and innovative approaches.

Microwave-Assisted Synthetic Strategies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, including derivatives like this compound, has been successfully adapted to microwave conditions. researchgate.net

Several of the established synthetic pathways can be performed under microwave irradiation. For instance, the cyclodehydration of diacylhydrazines using reagents like phosphorus oxychloride can be significantly expedited. researchgate.net Similarly, the condensation of acid hydrazides with carboxylic acids or the oxidative cyclization of N-acylhydrazones can be efficiently carried out in a microwave reactor.

The key advantages of microwave-assisted synthesis include:

Rapid Reaction Times: Reactions that may take hours under conventional heating can often be completed in minutes. researchgate.net

Improved Yields: The high and uniform heating provided by microwaves can lead to increased product yields and reduced side product formation.

Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.

Transition Metal-Free Cyclization Methods

While transition metal catalysts can be highly effective in organic synthesis, their use can lead to concerns regarding cost, toxicity, and contamination of the final product. Consequently, the development of transition-metal-free synthetic methods is a key area of green chemistry.

For the synthesis of 1,3,4-oxadiazoles, several transition-metal-free approaches have been reported. A notable example is the use of iodine as an oxidant in the oxidative cyclization of N-acylhydrazones. wjarr.comorganic-chemistry.org This method is not only free of transition metals but also often proceeds under mild conditions with good to excellent yields. The reaction of N'-isobutyrylidenebenzohydrazide with iodine in the presence of a base like potassium carbonate would provide a green and efficient route to this compound. organic-chemistry.org These transition-metal-free methods offer a more sustainable and environmentally benign alternative for the synthesis of this important class of heterocyclic compounds.

Solvent-Free and Catalytic Systems in Oxadiazole Formation

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient protocols. Solvent-free and catalytic systems for 1,3,4-oxadiazole synthesis have gained significant traction, offering advantages such as reduced environmental impact, operational simplicity, and often higher yields. researchgate.netopenmedicinalchemistryjournal.com

Several innovative approaches have been reported:

Microwave Irradiation: Solvent-free synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved from 1,2-diacylhydrazines under microwave irradiation using silica-supported dichlorophosphate as a cyclodehydration agent. nih.gov This method is noted for its accelerated reaction rates, high yields, and simple work-up procedures. nih.gov Another microwave-assisted, one-pot protocol involves the condensation of monoaryl hydrazides with acid chlorides in HMPA, which proceeds rapidly without the need for an acid catalyst or dehydrating agent. jchemrev.comjchemrev.com

Grinding Technique: An eco-friendly method involves grinding aromatic hydrazides with aryl aldehydes in the presence of catalytic amounts of molecular iodine. researchgate.net This solvent-free approach avoids the isolation of intermediate N-acylhydrazones prior to their oxidative cyclization. researchgate.net

Solid-Supported Catalysts: Nafion® NR50, a solid-supported acid catalyst, has been used to efficiently catalyze the one-pot synthesis of 1,3,4-oxadiazoles from benzohydrazide and triethylorthoalkanates under microwave and solvent-free conditions. nih.gov

Copper Catalysis: A catalytic amount of copper(II) triflate (Cu(OTf)₂) facilitates the oxidative coupling of N-arylidene aroyl hydrazides through an imine C-H bond functionalization. jchemrev.comjchemrev.com This reaction can be performed in the presence of air and moisture, making it highly practical for organic synthesis. jchemrev.comorganic-chemistry.org

| Method | Catalyst/Reagent | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Microwave Synthesis | Silica-supported dichlorophosphate | Solvent-free, microwave irradiation | Accelerated rate, high yield, simple work-up | nih.gov |

| Grinding | Molecular Iodine (catalytic) | Solvent-free, room temperature | Eco-friendly, operational simplicity | researchgate.net |

| Microwave Synthesis | Nafion® NR50 | Solvent-free, microwave irradiation | High yields, one-pot | nih.gov |

| Oxidative Coupling | Cu(OTf)₂ (catalytic) | Air and moisture tolerant | Practical, access to unsymmetrical oxadiazoles | jchemrev.comjchemrev.comorganic-chemistry.org |

Strategic Functionalization and Derivatization Approaches for 1,3,4-Oxadiazoles

The biological activity and material properties of 1,3,4-oxadiazole derivatives are highly dependent on the nature of the substituents at the 2- and 5-positions of the heterocyclic ring. nih.gov

Chemical Modulations at the 2- and 5-Positions of the Oxadiazole Ring

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically relies on the selection of appropriate starting materials that contain the desired substituents prior to ring formation. nih.gov Common precursors include carboxylic acids and their derivatives, such as acid hydrazides, which undergo cyclization reactions. nih.gov For the specific synthesis of this compound, this would involve the reaction of a phenyl-containing precursor and an isopropyl-containing precursor.

A general and versatile route is the dehydrative cyclization of 1,2-diacylhydrazines. These intermediates can be prepared from the reaction of an acid hydrazide (e.g., benzohydrazide, to provide the phenyl group at one position) with an acylating agent (e.g., isobutyryl chloride or isobutyric acid, to provide the propan-2-yl group at the other position). The subsequent ring closure is promoted by various dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride, or polyphosphoric acid. nih.govacs.org

Alternatively, C-H functionalization of a monosubstituted 1,3,4-oxadiazole offers a more flexible approach, allowing for the late-stage introduction of substituents. nih.gov For instance, a 2-phenyl-1,3,4-oxadiazole could potentially undergo functionalization at the 5-position. A one-pot synthesis-arylation strategy has been developed, starting from carboxylic acids, which proceeds through a copper-catalyzed arylation of the in situ-formed oxadiazole ring. nih.govresearchgate.net This methodology tolerates a range of functional groups and can be used for late-stage functionalization. nih.gov

Strategic Incorporation of Diverse Moieties (e.g., Phenyl, Propan-2-yl) in the 1,3,4-Oxadiazole Scaffold for Tailored Bioactivity

The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives exhibit a wide spectrum of biological activities, including antibacterial, anticonvulsant, anti-inflammatory, and anticancer properties. nih.govjchemrev.comsciepub.com The specific substituents at the C2 and C5 positions play a crucial role in determining the pharmacological profile of the molecule.

The incorporation of a phenyl group is a common strategy in drug design, as it can engage in various intermolecular interactions, such as π-π stacking and hydrophobic interactions, with biological targets. The presence of aryl substituents on the oxadiazole ring is frequently associated with a range of bioactivities. nih.gov For example, certain 2-aryl-5-arylsulfonyl-1,3,4-oxadiazoles have demonstrated potent antibacterial and antioxidant activities. nih.gov

Alkyl groups, such as the propan-2-yl (isopropyl) moiety, influence the lipophilicity of the molecule. Lipophilicity is a critical physicochemical property that affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov By modulating lipophilicity, the isopropyl group can enhance the ability of the compound to cross biological membranes and reach its target site. nih.gov The strategic combination of an aromatic ring (phenyl) and a lipophilic alkyl group (propan-2-yl) allows for the fine-tuning of the molecule's properties to achieve desired biological effects. For instance, in a series of anticonvulsant agents, the introduction of an amino group at the 2-position and specific substitutions on a benzylthio group at the 5-position were found to improve activity. nih.gov This highlights the importance of systematic structural modifications to optimize bioactivity.

Mechanistic Investigations of 1,3,4-Oxadiazole Formation Reactions

Understanding the reaction mechanism is crucial for optimizing reaction conditions and expanding the scope of synthetic methodologies. The formation of the 1,3,4-oxadiazole ring can proceed through several pathways, primarily involving cyclodehydration or oxidative cyclization. nih.gov

Elucidation of Proposed Reaction Intermediates and Transition States

The most common synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles involve key intermediates such as N-acylhydrazones or 1,2-diacylhydrazines. nih.gov

From 1,2-Diacylhydrazines: The cyclodehydration of a 1,2-diacylhydrazine is a classic method. The reaction is believed to proceed via the activation of one of the carbonyl oxygen atoms by a dehydrating agent (e.g., POCl₃). This is followed by an intramolecular nucleophilic attack by the other carbonyl oxygen, leading to a cyclic intermediate. Subsequent elimination of water yields the aromatic 1,3,4-oxadiazole ring.

From N-Acylhydrazones: The oxidative cyclization of N-acylhydrazones is another prevalent pathway. The mechanism often involves the formation of an N-acylhydrazone from the condensation of an aldehyde and a hydrazide. researchgate.net The subsequent step is an intramolecular cyclization promoted by an oxidizing agent. For example, in iodine-mediated reactions, it is proposed that iodine facilitates the cyclization, possibly through the formation of an intermediate that enhances the electrophilicity of the imine carbon, allowing for the nucleophilic attack of the amide oxygen. organic-chemistry.org

Huisgen Rearrangement: A distinct mechanism involves the Huisgen reaction, where a 5-substituted 1H-tetrazole is N-acylated with an acid chloride. acs.org The resulting unstable N-acylated tetrazole intermediate undergoes a rearrangement with the elimination of nitrogen gas, followed by ring-opening and subsequent cyclization to form the 2,5-disubstituted 1,3,4-oxadiazole. acs.org

A proposed mechanism for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from thiosemicarbazides using a coupling reagent like TBTU involves the initial reaction of the sulfur atom with the uronium salt to form an intermediate (A). This is followed by subsequent cyclization and elimination of a tetramethylthiourea group to yield the final product. luxembourg-bio.com

Analysis of Substituent Electronic and Steric Effects on Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of 1,3,4-oxadiazole formation are significantly influenced by the electronic and steric properties of the substituents on the precursors.

Electronic Effects: The rate of cyclization is often dependent on the nucleophilicity of the oxygen atom and the electrophilicity of the carbon atom involved in ring closure. Electron-withdrawing groups on the acyl moieties can increase the electrophilicity of the carbonyl carbon, potentially facilitating the nucleophilic attack in cyclodehydration reactions. Conversely, electron-donating groups can enhance the nucleophilicity of the attacking oxygen atom. In the synthesis of 2-amino-1,3,4-oxadiazoles, it has been observed that acylthiosemicarbazide precursors are more reactive and give higher yields than the corresponding acylsemicarbazide derivatives, suggesting the sulfur atom's electronic role facilitates the reaction. nih.gov

Steric Effects: Steric hindrance from bulky substituents can impede the intramolecular cyclization step, slowing down the reaction rate. However, many synthetic protocols show good tolerance for a range of substituents, including sterically demanding ones. For example, in a one-pot synthesis-arylation strategy, 2-iodotoluene reacted to give an excellent yield, indicating that steric effects at the ortho position were well-tolerated under the optimized reaction conditions. nih.gov Similarly, the use of 2-methylbenzoic acid as a coupling partner in another one-pot protocol resulted in a good yield of the corresponding 2,5-disubstituted 1,3,4-oxadiazole, demonstrating tolerance to steric hindrance near the reaction center. nih.gov The choice of synthetic method can be critical in overcoming unfavorable steric or electronic effects. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 1,3,4 Oxadiazole Derivatives

Fundamental Principles and Applications of SAR in the Discovery of Biologically Active 1,3,4-Oxadiazoles.nih.govnih.govresearchgate.netnih.gov

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the development of new, more potent, and selective drugs. For 1,3,4-oxadiazole (B1194373) derivatives, SAR analyses have been instrumental in identifying the key structural features that govern their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net The 1,3,4-oxadiazole ring itself is a privileged scaffold, often acting as a bioisostere for amide and ester groups, which can enhance a molecule's metabolic stability and pharmacokinetic profile. researchgate.net

The core principle of SAR in this context is to systematically modify the substituents at various positions of the 1,3,4-oxadiazole ring and observe the resulting changes in biological activity. researchgate.net These modifications can involve altering the size, shape, electronic properties, and lipophilicity of the substituents. nih.gov By correlating these structural changes with biological outcomes, researchers can build a comprehensive understanding of the pharmacophore, which is the essential arrangement of functional groups required for biological activity. This knowledge guides the rational design of new derivatives with improved therapeutic potential. For instance, SAR studies have been pivotal in the development of potent antibacterial agents by exploring modifications in the substituents attached to the 1,3,4-oxadiazole core. researchgate.net

Influence of Substituent Nature and Position on the Pharmacological Profile of 1,3,4-Oxadiazole Derivatives.nih.govresearchgate.netrroij.com

The nature and position of substituents on the 1,3,4-oxadiazole ring profoundly influence the pharmacological profile of its derivatives. The substituents at the C2 and C5 positions are particularly important in modulating the biological activity. nih.gov

Electronic Contributions (e.g., Electron-Withdrawing and Electron-Donating Groups).nih.govtandfonline.com

For example, studies have shown that the presence of electron-withdrawing groups, such as nitro (-NO2) or halogen atoms, on the aryl rings attached to the 1,3,4-oxadiazole core can enhance the antimicrobial activity of the compounds. otterbein.edu Conversely, the introduction of electron-donating groups, like methoxy (B1213986) (-OCH3) or hydroxyl (-OH), can modulate other biological activities. The strategic placement of these groups is key to optimizing the desired pharmacological effect. Research has indicated that aryl acids with electron-releasing groups can accelerate certain synthetic processes for these derivatives more than those with electron-withdrawing groups. researchgate.net

| Substituent Group | Electronic Effect | Impact on Biological Activity (Example) |

|---|---|---|

| Nitro (-NO2) | Electron-Withdrawing | Enhanced antimicrobial activity |

| Halogens (e.g., -Cl, -Br) | Electron-Withdrawing | Improved antibacterial and antifungal properties |

| Methoxy (-OCH3) | Electron-Donating | Modulation of anti-inflammatory activity |

| Hydroxyl (-OH) | Electron-Donating | Potential for antioxidant activity |

Steric Hindrance and Conformational Effects of Peripheral Groups.nih.gov

The size and spatial arrangement of substituents, known as steric effects, are critical determinants of biological activity. Bulky substituents can either enhance binding by providing additional contact points with the target receptor or hinder it by preventing the molecule from adopting the correct conformation for binding.

Optimization of Lipophilicity and Polarity for Enhanced Bioactivity.researchgate.netherts.ac.uk

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a crucial physicochemical property that affects a drug's absorption, distribution, metabolism, and excretion (ADME). For 1,3,4-oxadiazole derivatives, optimizing lipophilicity is essential for ensuring that the compound can cross biological membranes to reach its target.

Both excessively high and low lipophilicity can be detrimental to bioactivity. A balance between lipophilicity and polarity is necessary for good oral bioavailability and cell permeability. For example, the introduction of polar groups can improve aqueous solubility, while the addition of lipophilic moieties can enhance membrane penetration. researchgate.net The lipophilicity of thiazolyl-1,3,4-oxadiazole derivatives has been evaluated using techniques like reverse-phase thin-layer chromatography to correlate this property with their antifungal activity. nih.govzendy.io

| Substituent Type | Effect on Lipophilicity | Potential Impact on Bioactivity |

|---|---|---|

| Alkyl chains | Increases | Enhanced membrane permeability |

| Halogens | Increases | Can improve binding and permeability |

| Hydroxyl (-OH), Amino (-NH2) | Decreases | Improved aqueous solubility |

| Aromatic rings | Increases | Can contribute to binding through π-π interactions |

Positional Isomerism and its Specific Implications for 1,3,4-Oxadiazole Activity.nih.gov

Oxadiazoles exist in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole. nih.gov The specific arrangement of the nitrogen and oxygen atoms in the 1,3,4-oxadiazole isomer has distinct implications for its chemical properties and biological activity. This isomer is particularly stable and has been extensively studied in medicinal chemistry. nih.gov

The symmetrical nature of the 1,3,4-oxadiazole ring influences the electronic distribution and the vectors of the substituents at the C2 and C5 positions. nih.gov This, in turn, affects the molecule's ability to form hydrogen bonds and engage in other non-covalent interactions with biological targets. The substitution pattern on the 1,3,4-oxadiazole ring is a critical factor, with 2,5-disubstituted derivatives being the most commonly explored class of compounds. researchgate.net The relative positioning of functional groups in the 1,3,4-isomer, compared to other oxadiazole isomers, can lead to significant differences in pharmacological profiles, highlighting the importance of positional isomerism in drug design.

Computational and Statistical Methodologies in QSAR for 1,3,4-Oxadiazoles.otterbein.eduresearchgate.netherts.ac.uk

Quantitative Structure-Activity Relationship (QSAR) studies employ computational and statistical methods to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. unipd.it For 1,3,4-oxadiazoles, various QSAR models have been developed to predict their activity and guide the design of new derivatives.

Commonly used methodologies include:

k-Nearest Neighbor Molecular Field Analysis (kNN-MFA): This 3D-QSAR technique has been used to study the antimycobacterial activity of 1,3,4-oxadiazole derivatives. It generates models based on the spatial arrangement of molecular fields (steric and electrostatic) to predict biological activity. brieflands.comresearchgate.net

Partial Least Squares Regression (PLSR): PLSR is a statistical method used to build QSAR models by relating multiple biological activities to a set of molecular descriptors. It has been applied to study the antiproliferative activity of 1,2,4-oxadiazole (B8745197) derivatives. ijpsdronline.com

Multiple Linear Regression (MLR): MLR is used to develop QSAR models that correlate biological activity with various physicochemical and structural properties. This method has been applied to analyze the antibacterial activity of 1,3,4-oxadiazole derivatives. nih.govresearchgate.net

Development and Validation of Predictive Models for Biological Activity

The development of robust and predictive QSAR models is a systematic process that involves several key stages. The primary goal is to create a statistically significant model that can accurately forecast the biological activity of new, unsynthesized compounds.

Model Development Process:

Data Set Curation: The process begins with the compilation of a dataset of 1,3,4-oxadiazole derivatives with experimentally determined biological activities (e.g., antioxidant, antiviral, or antidiabetic activity). dergipark.org.trnih.gov

Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, quantum-chemical, and physicochemical properties. dergipark.org.trijnrd.org

Data Division: The complete dataset is typically divided into a training set and a test set. The training set is used to build the QSAR model, while the test set, composed of compounds not used in model generation, is employed to evaluate its predictive power and robustness. dergipark.org.tr An algorithm like the Kennard-Stone algorithm is often used for this division to ensure both sets span the descriptor space. dergipark.org.tr

Model Generation: Statistical methods are used to establish a relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). ijnrd.org Techniques such as Genetic Function Algorithm (GFA), Multiple Linear Regression (MLR), and Non-Linear Regression (NLR) are commonly employed to select the most relevant descriptors and build the mathematical equation of the model. dergipark.org.trsciepub.com

Model Validation: Validation is a critical step to ensure the reliability and predictive accuracy of the developed QSAR model. It involves both internal and external validation techniques.

Internal Validation: This is often performed using methods like cross-validation (leave-one-out or leave-many-out), where the training set is repeatedly split to build and test the model internally. The cross-validated correlation coefficient (Q²) is a key metric here. dergipark.org.trsciepub.com

External Validation: The model's predictive capability is assessed using the external test set. Several statistical parameters are calculated to gauge the model's performance. dergipark.org.trsciepub.com

A study on the antioxidant properties of 1,3,4-oxadiazole derivatives illustrates this process. Researchers developed five predictive models using the Genetic Function Algorithm. The best model demonstrated strong validation results, confirming its acceptability and predictive power. dergipark.org.tr

Table 1: Statistical Validation Parameters for a Predictive Antioxidant QSAR Model of 1,3,4-Oxadiazole Derivatives dergipark.org.tr

| Parameter | Description | Value |

| R | Correlation Coefficient | 0.944 |

| R² | Coefficient of Determination (Training Set) | 0.891 |

| Q² (R²_CV) | Cross-Validated R² (Internal Validation) | 0.831 |

| R²_pred | Predictive R² (External Validation) | 0.858 |

| cRp² | A variant of R² for model validation | 0.810 |

| s | Standard Deviation of the Regression | 0.114 |

| rmsep | Root Mean Square Error of Prediction | 0.121 |

Correlation of Molecular Descriptors with Observed Biological Responses

A core component of QSAR analysis is identifying the specific molecular descriptors that significantly influence the biological activity of the compounds. This provides valuable insights into the mechanism of action and helps guide the design of more potent molecules. wikipedia.orgijnrd.org The mathematical model derived from the analysis quantifies the contribution of each descriptor.

For instance, in the QSAR study of 1,3,4-oxadiazole derivatives as antioxidant agents, the analysis revealed that two descriptors were most crucial for influencing their free radical scavenging activities. dergipark.org.tr

SHBint9 (Sum of e-state descriptors of strength for potential hydrogen bonds of path length 9): This descriptor relates to the potential for hydrogen bonding within the molecule. A positive correlation with this descriptor suggests that stronger hydrogen bonding capabilities at specific locations within the molecular structure enhance antioxidant activity.

In a different QSAR study on novel oxadiazolo[3,4-d]pyrimidine nucleoside derivatives with anti-vesicular stomatitis virus (VSV) activity, other descriptors were found to be important. nih.gov The study indicated that compounds with high antiviral activity should possess: nih.gov

Low values of logP(o/w) (octanol/water partition coefficient), suggesting that lower lipophilicity is favorable for activity.

Low values of vsurf_G (a descriptor related to molecular surface properties and hydrophobicity).

A large logS value, indicating higher aqueous solubility is beneficial.

These findings allow medicinal chemists to prioritize structural modifications. For example, to improve the antioxidant activity of a 1,3,4-oxadiazole lead compound, one might focus on modifications that increase its hydrogen bonding potential and optimize its topological radius. dergipark.org.tr Similarly, for enhancing antiviral potency, modifications would aim to decrease lipophilicity and increase solubility. nih.gov

Table 2: Key Molecular Descriptors and Their Correlation with Biological Activity in 1,3,4-Oxadiazole Derivatives

| Biological Activity | Key Descriptor(s) | Correlation with Activity | Implication for Drug Design |

| Antioxidant dergipark.org.tr | SHBint9, topoRadius | Positive | Enhancing hydrogen bonding potential and optimizing molecular size/shape can increase activity. |

| Antiviral nih.gov | logP(o/w), vsurf_G | Negative | Decreasing lipophilicity may improve antiviral potency. |

| Antiviral nih.gov | logS | Positive | Increasing aqueous solubility is desirable for higher activity. |

Mechanistic Elucidation of Biological Actions of 1,3,4 Oxadiazole Derivatives

Identification and Characterization of Molecular Targets for 1,3,4-Oxadiazole (B1194373) Compounds

Research has identified a diverse range of molecular targets for 1,3,4-oxadiazole derivatives, underscoring their therapeutic potential across different disease areas. nih.gov These compounds selectively interact with a variety of enzymes and proteins that are crucial for cell proliferation and survival. nih.gov In the realm of oncology, key targets include enzymes involved in nucleic acid synthesis and maintenance, such as telomerase, topoisomerase II, and thymidylate synthase. nih.gov Additionally, they target epigenetic regulators like histone deacetylases (HDACs) and crucial signaling kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Focal Adhesion Kinase (FAK). researchgate.net

Beyond cancer, 1,3,4-oxadiazole derivatives have demonstrated potential as antimicrobial agents by interfering with essential microbial enzymes. Identified targets in bacterial and fungal cells include peptide deformylase, DNA gyrase, and enzymes involved in the biosynthesis of the cell wall and ergosterol. The broad targeting profile of the 1,3,4-oxadiazole scaffold highlights its versatility as a pharmacophore.

| Target Class | Specific Molecular Target | Therapeutic Area |

| Nucleic Acid Synthesis Enzymes | Telomerase, Topoisomerase I & II, Thymidylate Synthase, Thymidine Phosphorylase | Cancer |

| Epigenetic Regulators | Histone Deacetylases (HDACs), particularly HDAC1 and HDAC6 | Cancer, Inflammation |

| Protein Kinases | VEGFR-2, EGFR, FAK | Cancer |

| Microbial Metabolic Enzymes | Peptide Deformylase (PDF), DNA Gyrase (Topoisomerase II) | Infectious Diseases |

| Other Cancer-Related Targets | Matrix Metalloproteinase-9 (MMP-9), Tubulin, STAT3, Nuclear Factor κB | Cancer |

Enzyme Inhibition Mechanisms by 1,3,4-Oxadiazole Derivatives

Enzyme inhibition is a primary mechanism through which 1,3,4-oxadiazole derivatives exert their biological effects. nih.govnih.gov By designing derivatives that fit into the active sites of specific enzymes, researchers have developed potent and often selective inhibitors for a variety of therapeutic targets.

Telomerase: This enzyme is crucial for maintaining telomere length and is activated in the majority of cancer cells, contributing to their immortality. tmrjournals.com Derivatives of 1,3,4-oxadiazole have emerged as promising telomerase inhibitors. tmrjournals.com Some compounds achieve this by reducing the expression of dyskerin, a key component of the telomerase complex. tmrjournals.comnih.gov Numerous studies have reported potent telomerase inhibition, with some 2-phenyl-4H-chromone derivatives containing a 1,3,4-oxadiazole moiety exhibiting half-maximal inhibitory concentrations (IC50) below 1 µM. nih.gov

Topoisomerase: Topoisomerases are vital enzymes that manage DNA topology during replication and transcription. Certain 1,3,4-oxadiazole derivatives function as topoisomerase poisons, inhibiting both topoisomerase I and II. nih.govnih.gov For instance, new benzimidazole-1,3,4-oxadiazole hybrids have been identified as potent topoisomerase I inhibitors, with some showing IC50 values as low as 0.205 µM against cancer cell lines. nih.gov Other scaffolds, such as mercaptoacetamide-linked pyrimidine-1,3,4-oxadiazoles, have been shown to effectively inhibit topoisomerase II. nih.gov

Thymidylate Synthase (TS): As a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), TS is a well-established target in cancer chemotherapy. nih.govtandfonline.com Inhibition of TS disrupts DNA synthesis and repair, leading to cell death. nih.gov Various hybrids incorporating the 1,3,4-oxadiazole ring, such as those combined with thiazolidinedione or 1,2,3-triazole moieties, have demonstrated potent TS inhibition, in some cases surpassing the activity of standard chemotherapeutic agents like pemetrexed. nih.govtandfonline.comnih.gov

| Compound Class | Target Enzyme | IC50 (µM) |

| 1,4-Benzodioxan-1,3,4-oxadiazole Derivative (Compound 65) | Telomerase | 1.27 ± 0.05 |

| Benzimidazole-1,3,4-oxadiazole Derivative (Compound 5n) | Topoisomerase I | 0.205 ± 0.010 (HeLa cells) |

| Mercaptoacetamide-pyrimidine-1,3,4-oxadiazole (Compound 9p) | Topoisomerase II | 3.8 ± 0.02 (A549 cells) |

| Thiazolidinedione-1,3,4-oxadiazole Hybrid (Compound 9) | Thymidylate Synthase | 1.67 |

| 1,2,3-Triazole-1,3,4-oxadiazole Hybrid (Compound 12) | Thymidylate Synthase | 2.52 |

Histone deacetylases (HDACs) are critical epigenetic enzymes that regulate gene expression, and their inhibition is a validated strategy in cancer therapy. nih.gov The 1,3,4-oxadiazole scaffold has been successfully incorporated into various classes of HDAC inhibitors. nih.gov

A particularly notable class is the difluoromethyl-1,3,4-oxadiazoles (DFMOs), which have been identified as highly potent and selective, mechanism-based inhibitors of HDAC6. nih.govnih.govunimi.itnih.gov These compounds act as slow-binding substrate analogs. nih.govunimi.it The inhibitory mechanism involves an HDAC6-catalyzed hydrolysis of the oxadiazole ring. mdpi.com This ring-opening reaction is initiated by a nucleophilic attack from a zinc-bound water molecule in the enzyme's active site, leading to the formation of a tight, long-lived complex with the enzyme. nih.govunimi.itmdpi.comchemrxiv.org This essentially irreversible inhibition mechanism confers high selectivity for HDAC6 over other HDAC isoforms. nih.govchemrxiv.org Other 1,3,4-oxadiazole derivatives, including hydroxamates and 2-aminoanilides, have shown potent and selective activity against HDAC1. nih.gov

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The 1,3,4-oxadiazole core is a privileged scaffold for designing kinase inhibitors.

VEGFR-2: As a primary mediator of angiogenesis, VEGFR-2 is a major target for anti-cancer drug development. semanticscholar.orgtandfonline.com Researchers have designed and synthesized various 1,3,4-oxadiazole derivatives, such as naphthalene hybrids, that demonstrate significant VEGFR-2 inhibitory activity. tandfonline.comnih.gov Computational studies have also identified substituted oxadiazoles that exhibit high selectivity for VEGFR-2 over other kinases like EGFR. nih.gov

EGFR: The epidermal growth factor receptor is frequently overexpressed or mutated in various cancers, making it an attractive therapeutic target. nih.gov Several classes of 1,3,4-oxadiazole derivatives, including those hybridized with naproxen or chalcone moieties, have been developed as potent EGFR inhibitors. nih.govnanobioletters.com Some of these compounds have shown the ability to overcome clinically relevant resistance mutations, such as the T790M mutation in EGFR. nih.gov

FAK: Focal adhesion kinase is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. A novel class of 1,3,4-oxadiazole-2(3H)-thione derivatives containing a piperazine skeleton has been discovered to have potent FAK inhibitory activity, with some compounds showing IC50 values in the sub-micromolar range.

| Compound Class | Target Kinase | IC50 (µM) |

| 1,3,4-Oxadiazole-naphthalene hybrid (Compound 5) | VEGFR-2 | 0.11 ± 0.01 |

| Naproxen-1,3,4-oxadiazole hybrid (Compound 15) | EGFR | 0.41 |

| 1,3,4-Oxadiazole-based quinazoline (Compound 4b) | EGFR (L858R/T790M) | 0.017 |

| 1,3,4-Oxadiazole-2(3H)-thione derivative (Compound 5m) | FAK | 0.78 |

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents that act on new targets. Peptide deformylase (PDF) is an essential and highly conserved bacterial metalloenzyme that is absent in mammalian cytosolic protein synthesis, making it an ideal target. nih.gov This enzyme is responsible for removing the N-formyl group from newly synthesized polypeptides, a crucial step in bacterial protein maturation. nih.gov 1,3,4-Oxadiazole derivatives have been investigated as potential PDF inhibitors. nih.govnih.gov Computational docking studies have been employed to analyze the interactions between these derivatives and the amino acid residues within the active site of PDF, confirming their potential to disrupt the enzyme's function and inhibit bacterial growth. nih.govnih.govresearchgate.net

Receptor Binding and Ligand-Protein Interaction Analysis of 1,3,4-Oxadiazole Ligands

Computational methods, particularly molecular docking, have been instrumental in elucidating the binding modes of 1,3,4-oxadiazole derivatives within the active sites of their protein targets. nih.govglobalresearchonline.net These studies reveal the specific molecular interactions that underpin their inhibitory activity.

The 1,3,4-oxadiazole ring itself is a key pharmacophoric feature. Its nitrogen and oxygen atoms can act as hydrogen bond acceptors, allowing these ligands to form crucial hydrogen bonds with amino acid residues in the receptor's binding pocket. nih.gov For example, in the active site of EGFR, the nitrogen atoms of the oxadiazole ring have been observed forming hydrogen bonds with the backbone of Met769. nih.gov Similarly, in VEGFR-2, derivatives form key hydrogen bonds with residues like Glu883 and Asp1044. tandfonline.com

Beyond hydrogen bonding, hydrophobic and electrostatic interactions play a significant role in ligand binding and affinity. Aromatic rings attached to the oxadiazole core frequently engage in π–π stacking and other hydrophobic interactions with residues in the active site. acs.org For instance, docking studies of FAK inhibitors showed interactions with key residues in the active site, and VEGFR-2 inhibitors displayed numerous hydrophobic interactions in the linker region of the binding site. tandfonline.com These detailed interaction analyses provide a rational basis for the structure-activity relationships observed and guide the design of next-generation inhibitors with improved potency and selectivity.

Role of Hydrogen Bonding and Other Non-Covalent Interactions in Binding Affinity

The binding affinity of 1,3,4-oxadiazole derivatives to their biological targets is significantly influenced by a variety of non-covalent interactions. The oxadiazole ring itself can participate in several types of interactions that stabilize the ligand-receptor complex.

π-π Stacking and Hydrophobic Interactions : The aromatic nature of the 1,3,4-oxadiazole ring and its typical phenyl substituents allows for significant π-π stacking interactions with aromatic residues in the binding pockets of proteins. nih.gov In the crystal structure of a closely related compound, 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole, molecules pack in a parallel fashion, leading to π–π stacking interactions with centroid-centroid distances between 3.629 and 3.723 Å. nih.gov Furthermore, docking studies of various 1,3,4-oxadiazole derivatives with kinases like AURKA have shown that they primarily form hydrophobic interactions with residues such as Leu 139, Val 147, and Ala 160. mdpi.com

Other Non-Covalent Interactions : Beyond stacking and hydrogen bonds, other interactions like C—H···π interactions have been identified, where a hydrogen atom from a methyl group interacts with the π-system of an adjacent aromatic ring. nih.gov These varied non-covalent forces, including (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) interactions, are critical for the stable binding of these compounds to their targets. nih.govnih.gov

Specific Binding Site Interactions and Conformational Changes

The interaction of 1,3,4-oxadiazole derivatives with specific binding sites on enzymes or receptors is key to their biological function. These compounds often adopt a near-planar geometry, which facilitates their insertion into binding pockets. For instance, in 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole, the phenyl and tolyl rings are only slightly inclined relative to the central oxadiazole ring by 3.8° and 8.3°, respectively. nih.gov While this planarity is a general feature, substantial conformational differences can exist among various derivatives. rsc.org

Molecular docking studies have provided detailed insights into these interactions. A series of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine derivatives showed powerful binding interactions with the active site of cyclin-dependent kinase 2 (CDK-2), a major component in cell cycle regulation. researchgate.net Similarly, when docked with the α-Glucosidase enzyme, certain derivatives showed π-π interactions with Trp 406 and Phe 450 residues. mdpi.com Molecular dynamics simulations have suggested that the binding of these ligands does not significantly alter the conformation of the amino acids at the binding site, indicating a stable interaction. mdpi.com

Cellular and Subcellular Effects of 1,3,4-Oxadiazole Derivatives

The interactions of 1,3,4-oxadiazole derivatives at the molecular level translate into significant effects on cellular and subcellular processes, most notably the inhibition of cell proliferation, which is a hallmark of their anticancer potential. mdpi.comijpsjournal.com

Antiproliferative and Cytostatic Effects on Cancer Cell Lines

A vast number of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antiproliferative and cytotoxic activities against a wide array of human cancer cell lines. ddtjournal.comresearchgate.net These compounds have demonstrated efficacy against cancers of the breast, colon, lung, liver, and prostate, as well as leukemia. nih.govnih.gov The potency of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50), with many derivatives showing activity in the low micromolar and even sub-micromolar range. nih.gov

For example, one derivative containing a diarylurea moiety showed potent activity with IC50 values of 0.67 µM against the PC-3 prostate cancer cell line and 0.80 µM against the HCT-116 colon cancer cell line. nih.gov Another study found that a 1,3,4-oxadiazole derivative exhibited an IC50 value of 0.018 µM against the HT-29 colon cancer cell line. biointerfaceresearch.com The broad-spectrum antiproliferative activity highlights the therapeutic potential of this chemical scaffold. nih.gov

| Compound Derivative Type | Cancer Cell Line | Cell Line Type | IC50 (µM) | Source |

|---|---|---|---|---|

| Diarylurea-1,3,4-oxadiazole | PC-3 | Prostate | 0.67 | nih.gov |

| Diarylurea-1,3,4-oxadiazole | HCT-116 | Colon | 0.80 | nih.gov |

| Diarylurea-1,3,4-oxadiazole | ACHN | Renal | 0.87 | nih.gov |

| Telomerase Inhibitor | (Not specified) | (Not specified) | 1.27 | nih.gov |

| Thymidylate Synthase Inhibitor | MCF-7 | Breast | 0.7 | nih.gov |

| Benzoxazole-1,3,4-oxadiazole | HT-29 | Colon | 0.018 | biointerfaceresearch.comnih.gov |

| Pyridine-1,3,4-oxadiazole (7d) | MCF7 | Breast | 3.8 | |

| Pyridine-1,3,4-oxadiazole (7b) | MCF7 | Breast | 6.9 | |

| Arenoxybenzaldehyde-1,3,4-oxadiazole (2l) | MDA-MB-231 | Breast | 22.73 | mdpi.com |

Impact on Cellular Signaling Pathways and Growth Regulation

The antiproliferative effects of 1,3,4-oxadiazole derivatives stem from their ability to modulate critical cellular signaling pathways that regulate cell growth, division, and survival. nih.gov A primary mechanism is the inhibition of various enzymes and protein kinases that are often dysregulated in cancer. nih.gov

Key molecular targets identified for 1,3,4-oxadiazole derivatives include:

Enzymes involved in DNA synthesis and maintenance : Compounds have been designed to inhibit enzymes crucial for DNA replication and repair, such as thymidylate synthase, topoisomerase II, and telomerase. nih.gov

Protein Kinases : This class of compounds includes potent inhibitors of various kinases involved in cell signaling. Targets include Epidermal Growth Factor Receptor (EGFR), HER2, and Vascular Endothelial Growth Factor Receptor (VEGFR-2), which are pivotal in tumor growth and angiogenesis. nih.govbiointerfaceresearch.com Inhibition of these receptors can disrupt downstream signaling cascades like the Raf/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation and survival. mdpi.com

Cell Cycle Regulators : By inhibiting cyclin-dependent kinases (CDKs) like CDK-2, these derivatives can halt the cell cycle, preventing cancer cells from progressing through the division process. researchgate.net

Epigenetic Modulators : Some derivatives act as inhibitors of histone deacetylases (HDACs), such as HDAC8. nih.govbiointerfaceresearch.com HDAC inhibitors can alter gene expression to induce cell cycle arrest, differentiation, and apoptosis in tumor cells.

The targeted disruption of these pathways ultimately leads to the observed cytostatic and cytotoxic effects, making 1,3,4-oxadiazole a privileged scaffold in the development of new anticancer agents. nih.govoaji.net

Computational Chemistry and in Silico Approaches in 1,3,4 Oxadiazole Research

Quantum Mechanical Investigations of 1,3,4-Oxadiazole (B1194373) Structural and Electronic Properties

Quantum mechanical calculations are fundamental to modern chemistry, allowing for the detailed study of molecular structures and electronic characteristics without the need for empirical data.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is effective for obtaining optimized molecular geometries and analyzing reactivity. mdpi.com For 1,3,4-oxadiazole derivatives, DFT calculations, often using the B3LYP functional, provide detailed information on bond lengths, bond angles, and dihedral angles. ajchem-a.comresearchgate.net These calculations help confirm the near-planar geometry expected for the 1,3,4-oxadiazole ring and its substituents.

DFT is also employed to calculate various global and local reactivity descriptors. These parameters, derived from the molecule's electronic structure, predict its chemical behavior. For instance, in a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the B3LYP functional with a 6-311++G(d,p) basis set was used to determine its optimized structure and spectroscopic data. ajchem-a.com Such studies confirm that the replacement of two methane groups in a furan ring with pyridine-type nitrogen atoms reduces the aromaticity of the resulting oxadiazole ring, making electrophilic substitutions at the carbon atoms difficult due to lower electron density. rroij.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic properties and reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy represents the ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netnih.gov A smaller energy gap generally corresponds to higher chemical reactivity and lower kinetic stability. researchgate.net

In a theoretical study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the HOMO and LUMO energies were calculated to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com This relatively large gap suggests good kinetic stability for the compound. ajchem-a.com The distribution of these orbitals is also informative; for many 2,5-disubstituted 1,3,4-oxadiazoles, the HOMO is typically localized over the entire molecule, while the LUMO may be concentrated on specific rings or substituents, indicating the likely sites for electronic transitions and interactions. mdpi.com

Table 1: Frontier Molecular Orbital Energies for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5743 |

| ELUMO | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

Data derived from a DFT/B3LYP study. ajchem-a.com

Aromaticity Assessment through Nucleus-Independent Chemical Shift (NICS) and Related Descriptors

Aromaticity is a key concept in chemistry, and Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion used to quantify it. NICS values are calculated at the center of a ring system to measure the induced magnetic field, with negative values typically indicating aromaticity. For the 1,3,4-oxadiazole ring, different methods of assessing aromaticity can yield varying results. While geometry-based methods like the Harmonic Oscillator Model of Aromaticity (HOMA) may suggest a non-aromatic character, magnetic properties evaluated by NICS calculations predict a relatively high aromaticity for the 1,3,4-oxadiazole ring. tandfonline.comresearchgate.net The aromaticity can be influenced by the electronic nature of the substituents attached to the ring. researchgate.netresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding their mechanism of action at a molecular level.

Prediction of Binding Modes, Affinities, and Interaction Energies

Molecular docking simulations are widely used to predict how 1,3,4-oxadiazole derivatives interact with biological targets. These simulations calculate a "docking score" or binding energy (often in kcal/mol), which estimates the binding affinity between the ligand and the protein's active site. globalresearchonline.net A more negative score generally indicates a more stable interaction.

Studies on various 1,3,4-oxadiazole derivatives have demonstrated their potential to bind to a wide range of protein targets. For example, derivatives have been docked against enzymes like peptide deformylase, cyclooxygenase-2 (COX-2), and caspase-3. nih.govnih.govnih.gov The simulations reveal the specific binding poses, showing how the molecule orients itself within the binding pocket to maximize favorable interactions, such as hydrogen bonds and hydrophobic contacts. These interactions are fundamental to the ligand's biological activity. nih.govresearchgate.net

Table 2: Examples of Molecular Docking Studies on 1,3,4-Oxadiazole Derivatives

| Compound/Derivative Class | Protein Target | Binding Energy / Docking Score (kcal/mol) |

|---|---|---|

| N-(furan-2-yl)-1-(5-phenyl-1,3,4-oxadiazol-2-yl) methanimine | Enoyl-ACP reductase (Mycobacterium tuberculosis) | -8.5 |

| 5-fluorocytosine-1,3,4-oxadiazole conjugate (Compound 5e) | Caspase-3 | -8.12 |

| 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole analogue | Cyclooxygenase-2 (COX-2) | Not specified, but showed high affinity |

Note: Scores are from different studies using various software and scoring functions and are not directly comparable. researchgate.netnih.govnih.govnih.gov

Identification of Critical Residues in Receptor Binding Pockets for Rational Design

A significant outcome of molecular docking is the identification of key amino acid residues within the receptor's binding site that form critical interactions with the ligand. researchgate.net By visualizing the docked complex, researchers can pinpoint specific hydrogen bonds, π-π stacking, hydrophobic interactions, and other non-covalent forces.

For example, docking studies of 1,3,4-oxadiazole hybrids into the active site of caspase-3 revealed fundamental interactions with key amino acids such as ARG207, HIS121, and GLN161. nih.gov In another study, docking of oxadiazole derivatives into the GABAA receptor showed hydrogen bond interactions with residues like Glu52, Ser51, and Asn54. researchgate.net Understanding these specific ligand-residue interactions is crucial for rational drug design. It allows medicinal chemists to modify the ligand's structure to enhance its binding affinity and selectivity for the target, potentially leading to the development of more potent and effective therapeutic agents. nih.gov

Application in Structure-Based Drug Design Initiatives for Novel 1,3,4-Oxadiazoles

Structure-based drug design (SBDD) is a cornerstone of modern drug discovery, utilizing the three-dimensional structure of a biological target to design and optimize potential inhibitors. For novel 1,3,4-oxadiazole derivatives, SBDD initiatives commonly employ molecular docking simulations to predict the binding modes and affinities of these compounds within the active site of a target protein. ekb.egresearchgate.net This computational technique helps in understanding the crucial molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.netfrontiersin.org

Researchers have successfully used this approach to design 1,3,4-oxadiazoles as inhibitors for a variety of protein targets. For instance, docking studies have been performed to evaluate derivatives as inhibitors of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), glycogen synthase kinase-3beta (GSK-3β), and various kinases such as VEGFR2 and EGFR. nih.govnih.govnih.govmdpi.com

In one study, a series of 1,3,4-oxadiazole derivatives were docked into the active site of VEGFR2. The results indicated that specific derivatives were potent inhibitors, with calculated binding energies suggesting strong affinity. nih.gov Analysis of the docked poses revealed key interactions with amino acid residues in the active pocket, providing a rationale for the observed inhibitory activity and guiding the synthesis of more potent analogues. nih.govmdpi.com Similarly, docking experiments for other 1,3,4-oxadiazole series have helped identify compounds with high theoretical binding affinities and promising activity against cancer-related proteins. ekb.eg The binding mode of a highly selective and potent GSK-3β inhibitor from an oxadiazole series was determined by obtaining an X-ray co-crystal structure, validating the predictions from computational design. nih.gov

Table 1: Molecular Docking Data for Selected 1,3,4-Oxadiazole Derivatives

| Compound Series | Target Protein | Key Finding | Reference |

|---|---|---|---|

| 2,5-Disubstituted-1,3,4-oxadiazoles | Acetylcholinesterase (AChE) | Compound 5e identified with an ideal docking pose and strong interactions within the AChE active site. | nih.gov |

| 1,3,4-Oxadiazole Amide Derivatives | VEGFR2 | Derivatives 7g, 7j, and 7l showed the best inhibitory potential with binding energies of -46.32, -48.89, and -45.01 kJ/mol, respectively. | nih.gov |

| Novel Oxadiazole Derivatives | Glycogen Synthase Kinase-3β (GSK-3β) | Compound 20x showed highly selective and potent inhibitory activity, with its binding mode confirmed by X-ray crystallography. | nih.gov |

| 3-acetyl-2,5-diaryl-2,3-dihydro-1,3,4-oxadiazoles | Monoamine Oxidase B (MAO-B) | Docking experiments helped to understand the putative binding modes, highlighting the role of stereochemistry in target inhibition. | nih.gov |

Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, exploring the conformational changes and stability of the complex over time. nih.gov MD simulations are employed to validate the binding poses predicted by docking and to assess the stability of the ligand within the active site. nih.gov

In the study of 1,3,4-oxadiazole derivatives, MD simulations have been used to confirm the stability of complexes formed between promising inhibitors and their target proteins. nih.govnih.gov For example, after docking potent 1,3,4-oxadiazole inhibitors into the active site of MAO-B, MD simulations were applied to understand the binding modes in detail and provide information for further structural optimization. nih.gov These simulations can track the movement of the ligand and protein atoms over a specific period, confirming that the key interactions observed in the docking pose are maintained. nih.gov This provides a higher level of confidence in the proposed binding model and the potential of the compound as an effective inhibitor. nih.gov The use of MD simulations is a critical step in computational drug design, bridging the gap between static models and the dynamic nature of biological systems. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles and Drug-Likeness

A crucial aspect of drug development is ensuring that a compound has favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools play a significant role in predicting these properties early in the discovery process, helping to filter out candidates that are likely to fail later on. indexcopernicus.comekb.eg For 1,3,4-oxadiazole derivatives, various computational models are used to predict their ADME profiles and assess their "drug-likeness." nih.govnih.gov

One of the most common assessments is the compound's compliance with Lipinski's Rule of Five, which suggests that good oral bioavailability is more likely for compounds that meet certain criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. ekb.egnih.gov Studies on various series of 1,3,4-oxadiazole derivatives have shown that many of these compounds comply with Lipinski's rules, indicating good potential for drug-likeness. ekb.egnih.gov

Beyond Lipinski's rules, servers like SwissADME are used to predict a range of properties, including gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes. indexcopernicus.comekb.eg For instance, in silico studies on benzothiazole-linked 1,3,4-oxadiazoles predicted that most compounds would have high intestinal absorption. nih.govresearchgate.net These predictions are invaluable for prioritizing which compounds to advance to more resource-intensive in vitro and in vivo testing. nih.gov

Table 2: Predicted ADME and Drug-Likeness Properties for Representative 1,3,4-Oxadiazole Derivatives

| Compound Series | Predicted Property | Finding | Reference |

|---|---|---|---|

| 2-hydroxy benzothiazole-based 1,3,4-oxadiazoles | Lipinski's Rule of Five | All synthesized compounds complied with the rule, suggesting good drug-likeness. | nih.gov |

| 2-hydroxy benzothiazole-based 1,3,4-oxadiazoles | Absorption | Most compounds showed more than 70% absorption, with one compound showing the highest predicted absorption at 86.77%. | nih.gov |

| 2,5-Disubstituted-1,3,4-Oxadiazoles | GI Absorption | Most of the designed compounds were predicted to be passively and highly absorbed from the gastrointestinal tract. | ekb.eg |

| 1,3,4-Oxadiazole Amide Derivatives | ADMET Profile | ADMET studies confirmed the derivatives as drug-like candidates. | nih.gov |

Comprehensive Review of 2-Phenyl-5-(propan-2-yl)-1,3,4-oxadiazole in Contemporary Research

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no specific research data available for the chemical compound This compound . Extensive searches for its biological activities, including antimicrobial and anticancer properties, have not yielded any studies focused solely on this particular molecule.

The provided outline requests detailed research findings, data tables, and specific biological activities for this compound. However, due to the absence of published research on this specific compound, it is not possible to generate an article that adheres to the strict requirements of focusing exclusively on its biological activities.

While the broader class of 1,3,4-oxadiazole derivatives has been extensively studied and shown to exhibit a wide range of biological activities, including antimicrobial and anticancer effects, this information does not pertain specifically to this compound. To maintain scientific accuracy and adhere to the user's explicit instructions to focus solely on the specified compound, no further content can be generated.

Therefore, this article cannot be completed as per the provided outline and instructions due to the lack of available scientific data for "this compound".

Diverse Biological Activities of 1,3,4 Oxadiazole Derivatives in Contemporary Research

Anti-inflammatory and Analgesic Properties

Derivatives of 1,3,4-oxadiazole (B1194373) have been widely investigated for their potential as anti-inflammatory and analgesic agents. nih.govnih.gov Research has focused on synthesizing novel compounds that can offer significant efficacy, potentially with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Many of these derivatives are thought to exert their effect by inhibiting the biosynthesis of prostaglandins. nih.gov

In various studies, newly synthesized 2,5-disubstituted-1,3,4-oxadiazoles have shown potent anti-inflammatory activity in carrageenan-induced rat paw edema models. For instance, one study found that a novel 2,5-disubstituted-1,3,4-oxadiazole, referred to as OSD, reduced edema by 60% at a dose of 100 mg/kg. nih.gov Another series of 2,5-disubstituted-1,3,4-oxadiazoles showed inflammation inhibitory activity up to 50%, which was comparable to the standard drug phenylbutazone (53.57%). nih.govresearchgate.net The replacement of the carboxylic acid group in some conventional NSAIDs with a 1,3,4-oxadiazole ring has been shown to retain or increase anti-inflammatory activity while reducing ulcerogenic potential. mdpi.com

Some compounds have demonstrated significant analgesic properties in acetic acid-induced writhing tests, indicating their potential to alleviate pain. researchgate.net

| Compound Series | Most Active Compound Example | Inflammation Inhibition (%) | Reference Drug | Inhibition by Reference (%) |

|---|---|---|---|---|

| 2,5-disubstituted-1,3,4-oxadiazoles | Compound 3i | 50% | Phenylbutazone | 53.57% nih.govresearchgate.net |

| 2,5-disubstituted-1,3,4-oxadiazoles | OSD (o-acetyl substitution) | 60% | N/A | N/A nih.gov |

| Flurbiprofen-based 1,3,4-oxadiazoles | Ox-6f | 74.16% | Ibuprofen | 84.31% mdpi.com |

Anticonvulsant Activity and Neurological System Interactions

The 1,3,4-oxadiazole scaffold is a key feature in many compounds investigated for their effects on the central nervous system, particularly for anticonvulsant activity. nih.gov Researchers have evaluated these derivatives in standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, which represent generalized tonic-clonic and absence seizures, respectively. researchgate.net

Several series of 1,3,4-oxadiazole derivatives have demonstrated significant protection against induced seizures. thieme-connect.comresearchgate.net For example, a study on phenoxyphenyl-1,3,4-oxadiazole derivatives identified compounds with respectable anticonvulsant effects, which are thought to be mediated through benzodiazepine receptors. brieflands.com In another extensive study, a derivative named compound 5b (6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one) showed potent, broad-spectrum anticonvulsant activity with an ED₅₀ of 8.9 mg/kg in the MES test and 10.2 mg/kg in the scPTZ test, surpassing the efficacy of standard drugs carbamazepine and ethosuximide. researchgate.net This compound also showed a strong binding affinity for the GABA-A receptor, suggesting a likely mechanism of action. researchgate.net

| Compound | MES Test ED₅₀ (mg/kg) | scPTZ Test ED₅₀ (mg/kg) | Reference Drug (MES) ED₅₀ (mg/kg) | Reference Drug (scPTZ) ED₅₀ (mg/kg) |

|---|---|---|---|---|

| Compound 5b | 8.9 | 10.2 | Carbamazepine (11.7) | Ethosuximide (12.5) researchgate.net |

| Compound XIV | Excellent Activity | N/A | Phenytoin | N/A nih.gov |

| Compound XV | Excellent Activity | N/A | Phenytoin | N/A nih.gov |

Antidiabetic Activity and Metabolic Regulation

The search for new, more effective treatments for diabetes mellitus has led to the investigation of 1,3,4-oxadiazole derivatives as potential therapeutic agents. nih.goveurekaselect.com A primary strategy for managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. nih.gov

Several studies have shown that novel 1,3,4-oxadiazole derivatives can act as potent inhibitors of these enzymes. nih.govnih.gov In one study, a series of 2-thione-1,3,4-oxadiazole derivatives were synthesized, with some compounds showing strong inhibitory potential against α-glucosidase and α-amylase, with IC₅₀ values comparable to the standard drugs miglitol and acarbose. nih.gov Another series of quinoline–1,3,4-oxadiazole conjugates also demonstrated low micromolar α-glucosidase inhibition. mdpi.com In vivo studies have also supported these findings, with certain sulfonamide-oxadiazole hybrids significantly lowering blood glucose levels in hyperglycemic rat models. ijper.org

| Compound | Target Enzyme | IC₅₀ (µg/mL) | Reference Drug | Reference IC₅₀ (µg/mL) |

|---|---|---|---|---|

| Compound 5g | α-amylase | 13.09 ± 0.06 | Acarbose | 12.20 ± 0.78 nih.gov |

| Compound 5a | α-glucosidase | 12.27 ± 0.41 | Miglitol | 11.47 ± 0.02 nih.gov |

| Compound SC2 | α-amylase | 36.5 ± 1.5 | Acarbose | 68.9 ± 3.2 researchgate.net |

Antitubercular Activity in Mycobacterial Research

Tuberculosis remains a major global health threat, and the rise of drug-resistant strains necessitates the development of new antitubercular agents. The 1,3,4-oxadiazole nucleus has been incorporated into many novel compounds with promising activity against Mycobacterium tuberculosis. connectjournals.comnih.gov

Numerous studies have reported the synthesis of 1,3,4-oxadiazole derivatives and their evaluation against the H37Rv strain of M. tuberculosis. In one study, a series of hydrazide derivatives containing a 1,3,4-oxadiazole core were tested, with several compounds showing high activity (MIC values of 8 µg/mL) against the H37Ra attenuated strain and even greater efficacy (MIC of 4 µg/mL) against a pyrazinamide-resistant strain. nih.gov Another series of N-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives also showed significant activity, with the most potent compounds exhibiting a MIC value of 3.12 µg/mL. connectjournals.com The mechanism of action for some of these compounds is believed to involve the inhibition of the mycobacterial enzyme InhA. nih.govnih.gov

| Compound Series | Most Active Compound Example | MIC (µg/mL) |

|---|---|---|

| Pyrrolyl benzamide derivatives | Compound 4c, 4d | 3.12 connectjournals.com |

| Hydrazide-hydrazone derivatives | Compound 1k, 1l | 8 nih.gov |

| Thiazolidin-4-one derivatives | Compound 33 | ~0.4 (converted from 1.25 µM) researchgate.net |

Antioxidant Properties and Reactive Oxygen Species Modulation

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. mdpi.com Consequently, there is significant interest in developing novel antioxidants. The 1,3,4-oxadiazole ring is a component of many synthetic compounds that have been evaluated for their ability to scavenge free radicals. ijpsjournal.comresearchgate.net

The antioxidant potential of these derivatives is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.com In one study, a series of 1,3,4-oxadiazole derivatives showed good antioxidant activity, with IC₅₀ values ranging from 13.59 to 22.17 µM, which was more potent than the standard antioxidant ascorbic acid (IC₅₀ of 38.78 µM). scispace.com Another study of flurbiprofen-based 1,3,4-oxadiazoles identified a lead compound (Ox-6f) with 80.23% radical scavenging potential and an IC₅₀ value of 25.35 µg/mL. mdpi.com

| Compound Series | Most Active Compound Example | Assay | IC₅₀ | Reference | Reference IC₅₀ |

|---|---|---|---|---|---|

| Phenolic acid derived oxadiazoles | Compound 7c | DPPH | 13.59 µM | Ascorbic Acid | 38.78 µM scispace.com |

| Flurbiprofen-based oxadiazoles | Ox-6f | DPPH | 25.35 µg/mL | Ascorbic Acid | 6.13 µg/mL mdpi.com |

| 2,5-disubstituted oxadiazoles | Compound 14b | DPPH | 15.15 µg/mL | Ascorbic Acid | N/A tandfonline.com |

Other Emerging Biological Activities

The versatility of the 1,3,4-oxadiazole scaffold has prompted its investigation across a wide array of other therapeutic areas. researchgate.netnih.gov Research has indicated that derivatives containing this ring system possess potential activities including:

Antihypertensive: Certain 1,3,4-oxadiazole derivatives have been explored for their ability to lower blood pressure. mdpi.com

Antidepressant and Anxiolytic: Some compounds have shown promising results in preclinical models of depression and anxiety. nih.gov One study found that compound 5b , in addition to its anticonvulsant effects, displayed significant anxiolytic activity at low doses. researchgate.net

Antimalarial: The 1,3,4-oxadiazole nucleus has been incorporated into molecules designed to combat malaria. nih.gov

Molluscicidal and Antiprotozoal: The biological activity of these compounds extends to activity against mollusks and various protozoa. mdpi.com

These emerging areas underscore the broad utility of the 1,3,4-oxadiazole core in the design and development of new therapeutic agents.

Conclusion and Future Directions in 1,3,4 Oxadiazole Research

Synthesis of Current Knowledge on 1,3,4-Oxadiazole (B1194373) Derivatives

Derivatives of 1,3,4-oxadiazole, including specific examples like 2-Phenyl-5-(propan-2-yl)-1,3,4-oxadiazole , are recognized for their remarkable spectrum of biological activities. openmedicinalchemistryjournal.comnih.gov The core of this knowledge rests on two pillars: versatile synthetic accessibility and diverse pharmacological applications.

Synthesis: The construction of the 1,3,4-oxadiazole ring is well-established, with several reliable methods available to medicinal chemists. The most common approaches include the dehydrative cyclization of 1,2-diacylhydrazines using reagents like phosphorus oxychloride, polyphosphoric acid, or thionyl chloride, and the oxidative cyclization of acylhydrazones. openmedicinalchemistryjournal.comnih.govnih.gov Other notable methods involve the reaction of acid hydrazides with orthoesters or carbon disulfide. nih.govmdpi.com This synthetic tractability allows for the systematic modification of substituents at the 2- and 5-positions of the oxadiazole ring, enabling the exploration of structure-activity relationships (SAR).

Pharmacological Profile: The 1,3,4-oxadiazole nucleus is a bioisostere for ester and amide functionalities, which can improve pharmacokinetic properties such as metabolic stability and lipophilicity. ijper.orgglobalresearchonline.net This has led to its incorporation into a vast number of compounds tested for various therapeutic effects. nih.gov Extensive research has demonstrated that these derivatives possess significant biological potential, as summarized in the table below.

| Biological Activity | Description of Findings |

| Anticancer | Derivatives have shown cytotoxicity against various cancer cell lines through mechanisms like inhibition of kinases, growth factors, and enzymes such as topoisomerase. biointerfaceresearch.comnih.gov |

| Antibacterial & Antifungal | The scaffold is present in compounds active against a range of Gram-positive and Gram-negative bacteria and fungal strains, including drug-resistant microbes. openmedicinalchemistryjournal.commdpi.com |

| Anti-inflammatory | Many 1,3,4-oxadiazole derivatives exhibit potent anti-inflammatory effects, often linked to the inhibition of cyclooxygenase (COX) enzymes. openmedicinalchemistryjournal.commdpi.com |

| Antidiabetic | Certain derivatives have been found to modulate molecular targets like α-glucosidase and α-amylase, which are crucial for glucose metabolism. nih.govtandfonline.com |

| Antiviral | The scaffold is a key component in clinically used drugs like Raltegravir, an HIV integrase inhibitor, highlighting its importance in antiviral therapy. oaji.netmdpi.com |